5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS No.: 1245915-01-8
Cat. No.: VC8222289
Molecular Formula: C7H2BrF3N2
Molecular Weight: 251.00
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245915-01-8 |
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Molecular Formula | C7H2BrF3N2 |
Molecular Weight | 251.00 |
IUPAC Name | 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H |
Standard InChI Key | CFRQHYMMUIEQFK-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)C#N |
Canonical SMILES | C1=C(C=NC(=C1Br)C(F)(F)F)C#N |
Introduction
Structural Characteristics and Physical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a cyano group (-CN), the 5-position with bromine, and the 6-position with a trifluoromethyl (-CF₃) group. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling and nucleophilic substitution reactions .
Physicochemical Data
The electron-withdrawing nature of the -CF₃ and -CN groups reduces the basicity of the pyridine nitrogen, while the bromine atom serves as a leaving group in substitution reactions .
Synthesis Methods
Industrial-Scale Production
The synthesis of 5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step halogenation and functional group interconversion strategies:
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Chlorination-Fluorination Exchange
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Cyanation via Nucleophilic Substitution
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Dissolve 3-chloro-5-bromo-6-(trifluoromethyl)pyridine (1.82 kg) in methanol (27.2 L).
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Add triethylamine (1.01 kg) as an activator and reflux for 4 hours.
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Cool to 20°C, filter, and vacuum-dry the organic salt intermediate.
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React with KCN in dichloromethane/water at 0°C for 3 hours.
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Isolate the product via distillation (yield: 85–88%).
Chemical Reactivity and Applications
Key Reactions
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Nucleophilic Aromatic Substitution
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Cross-Coupling Reactions
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Reduction of Cyano Group
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Catalytic hydrogenation (H₂/Pd-C) converts the -CN group to -CH₂NH₂, a moiety found in bioactive molecules like antihistamines.
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Applications in Industry
Over 20 trifluoromethylpyridine (TFMP) derivatives are commercially available as agrochemicals, underscoring the importance of this structural motif .
Future Perspectives
Recent advances in continuous-flow chemistry and photoredox catalysis could streamline the synthesis of TFMP derivatives, reducing costs and environmental impact . Additionally, computational modeling is being leveraged to design novel analogs with enhanced bioactivity and selectivity .
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